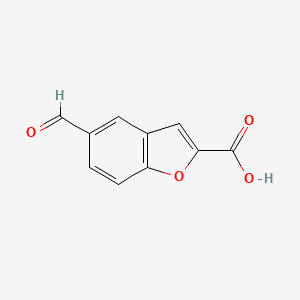

5-Formyl-1-benzofuran-2-carboxylic acid

描述

5-Formyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative featuring a formyl group at the 5-position and a carboxylic acid group at the 2-position of the fused benzene-furan ring system. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Structure

2D Structure

属性

IUPAC Name |

5-formyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNPPKSMEYNYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291274 | |

| Record name | 5-Formyl-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-38-8 | |

| Record name | 5-Formyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Medicinal Chemistry Applications

5-Formyl-1-benzofuran-2-carboxylic acid has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that derivatives of benzofuran compounds, including this compound, can act as selective antagonists for adenosine A2A receptors, which play a crucial role in inflammatory processes. Such compounds have shown promise in reducing inflammation and may be useful in treating conditions like asthma and allergic reactions by inhibiting the biosynthesis of leukotrienes through the 5-lipoxygenase enzyme pathway .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds related to this compound have demonstrated significant inhibitory activity against human ovarian cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran moiety enhance biological activity, making it a target for further development in cancer therapeutics .

Synthetic Applications

The compound is also notable for its utility in organic synthesis.

Synthesis of Novel Compounds

This compound serves as a versatile building block in the synthesis of various benzofuran derivatives. Its reactivity allows for the formation of esters, amides, and other functionalized derivatives through well-established synthetic pathways .

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to enhance the efficiency of reactions involving this compound. This method allows for rapid synthesis with improved yields and reduced reaction times, making it an attractive option for producing complex benzofuran derivatives .

Material Science Applications

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Dyes and Pigments

Compounds derived from benzofuran structures are being explored as dyes and pigments due to their vibrant colors and stability under various conditions. The incorporation of this compound into dye formulations can potentially enhance their properties, making them suitable for use in textiles and coatings .

Case Studies

作用机制

The mechanism by which 5-Formyl-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

相似化合物的比较

Comparison with Similar Benzofuran Derivatives

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs of 5-Formyl-1-benzofuran-2-carboxylic Acid

Pharmacological Activity

While this compound lacks reported bioactivity data, its analogs exhibit diverse pharmacological profiles:

- Antibacterial/Antifungal: Compounds with methylsulfanyl and cyclohexyl groups (e.g., 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) show notable activity, likely due to enhanced membrane penetration from hydrophobic substituents .

The formyl group in this compound may confer unique reactivity (e.g., aldehyde-mediated crosslinking or Schiff base formation), but this remains unexplored in the provided evidence.

Physicochemical Properties

- Crystal Packing : Analogs like 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilized by π–π interactions and C–H⋯π contacts . The formyl group in the target compound may similarly influence packing but could reduce stability due to higher polarity.

- Solubility : The carboxylic acid group enhances water solubility, but the formyl substituent may offset this by increasing hydrophobicity compared to halogenated analogs .

生物活性

5-Formyl-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory and anticancer effects, and provides a comprehensive overview based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety combined with formyl (-CHO) and carboxylic acid (-COOH) functional groups. Its molecular formula is C10H8O4, with a molecular weight of approximately 192.17 g/mol. The unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its potential use in treating inflammatory diseases. For instance, studies have demonstrated that derivatives of benzofuran can modulate cyclooxygenase (COX) activity, leading to reduced production of pro-inflammatory mediators.

Anticancer Effects

The compound also shows promising anticancer activity. A study highlighted that benzofuran derivatives, including this compound, can induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and increased apoptosis rates in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). The IC50 values for these derivatives suggest significant potency compared to standard chemotherapeutics like Doxorubicin .

Case Studies

- Inhibition of Carbonic Anhydrase:

- Cell Cycle Analysis:

- Apoptosis Induction:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Compound Name | CAS Number | K_I (μM) | Activity Type |

|---|---|---|---|

| This compound | 10035-38-8 | 0.91 | CA IX Inhibition |

| Benzofuran derivative | Not specified | <10 | Anticancer Activity |

| Methyl benzofuran derivatives | Various | >100 | General Activity |

准备方法

Formylation of Hydroxybenzofuran Derivatives Followed by Cyclization

One common synthetic route to 5-formyl-1-benzofuran-2-carboxylic acid involves the selective formylation of 5-hydroxybenzofuran derivatives. The process generally includes:

- Starting from 5-hydroxybenzofuran or related precursors.

- Introduction of the formyl (-CHO) group at the 5-position via electrophilic substitution or directed ortho-formylation.

- Subsequent cyclization to form the benzofuran ring system if starting from open-chain precursors.

- Final functional group transformations to install or retain the carboxylic acid at position 2.

Industrial adaptations of this method often utilize continuous flow reactors to improve yield and reproducibility, employing high-purity starting materials and optimized reaction conditions to maximize product purity and yield.

Perkin Rearrangement of 3-Halocoumarins Under Microwave Irradiation

A highly efficient and rapid method for synthesizing benzofuran-2-carboxylic acids, including 5-formyl derivatives, is the Perkin rearrangement of 3-halocoumarins. Key features of this method include:

- Base-catalyzed ring contraction of 3-bromocoumarins in the presence of sodium hydroxide and ethanol.

- Microwave irradiation significantly reduces reaction time from hours to minutes (e.g., 5 minutes at 300W and 79°C).

- The phenoxide intermediate attacks the vinyl halide to form the benzofuran ring.

- Acidification of the reaction mixture yields the free benzofuran-2-carboxylic acid.

This method achieves very high yields (95–99%) for various substituted benzofuran-2-carboxylic acids, demonstrating excellent regioselectivity and efficiency.

Table 1. Microwave-Assisted Perkin Rearrangement Yields

| Bromocoumarin Substrate | Benzofuran Product | Yield (%) |

|---|---|---|

| 1a | 2a | 99 |

| 1b | 2b | 95 |

| 1c | 2c | 99 |

| 1d | 2d | 97 |

Synthesis via O-Alkylation and Condensation of Salicylaldehyde Derivatives

Another synthetic approach involves:

- O-Alkylation of salicylaldehyde with ethyl bromoacetate under heating in solvents like acetone or dimethylformamide (DMF) for extended periods (e.g., 20 hours).

- Formation of ethyl 2-formylphenoxyacetate intermediates.

- Subsequent condensation and cyclization reactions to yield benzofuran-2-carboxylic acid derivatives with formyl substitutions.

Optimization of solvent choice and reaction temperature can improve yields, with methylene chloride at room temperature for 24 hours reported to give yields around 47–50% for related compounds.

Multi-Step Synthesis from 2-Hydroxyacetophenone Derivatives

A detailed multi-step synthetic route includes:

- Protection of the hydroxyl group of 2-hydroxyacetophenone as a benzyloxy group.

- Conversion to oxime and then to O-aryl oxime by treatment with sodium hydride and aromatic haloaldehydes.

- Acid-catalyzed cyclization (using HCl and acetic acid) to yield 7-hydroxy-2-(2-benzyloxyphenyl)-1-benzofuran-5-carbaldehyde.

- Further deprotection and functional group manipulations to obtain the target this compound.

This method is valuable for synthesizing aryl-substituted benzofuran aldehydes with good regioselectivity and functional group tolerance.

Cyclization of Ethynyl Alcohols with Aromatic Aldehydes

An alternative approach involves:

- Reaction of ethynyl cyclopentanol with isovanillin (or related aromatic aldehydes) to form ether intermediates.

- Cyclization under acidic or thermal conditions to produce 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde derivatives.

- This method can be adapted to form 5-formyl benzofuran derivatives by appropriate choice of starting materials and reaction conditions.

Organocopper Acetylene Condensation with 2-Halophenols

The synthesis of 2-aryl-5-formyl-1-benzofuran derivatives can be achieved by:

- Condensation of organocopper acetylene reagents with 2-halophenols.

- This coupling forms the benzofuran core with the aryl substituent at position 2.

- Subsequent formylation steps introduce the aldehyde group at position 5.

This route is useful for preparing 2-aryl-substituted benzofurans with formyl functionality, applicable in complex molecule synthesis.

General Method for Benzofuran Preparation via Cyclization of Aromatic Side-Chain Compounds

A patented method describes:

- Cyclization of aromatic compounds bearing side chains under basic conditions.

- Heating the reaction mixture (e.g., reflux at ~130°C under nitrogen for several hours).

- Neutralization of excess base with mineral acids post-reaction.

- Extraction and purification to obtain nitrated benzofuran derivatives, which can be further transformed into formylated analogs.

This method is adaptable for preparing substituted benzofurans, including 5-formyl derivatives, under controlled thermal and atmospheric conditions.

Summary Table of Preparation Methods

常见问题

Q. What are the key physicochemical properties of 5-Formyl-1-benzofuran-2-carboxylic acid relevant to experimental design?

The compound’s molecular formula is C₆H₄O₄ , with a molecular weight of 140.09 g/mol (CAS: 13529-17-4). Its structure includes a benzofuran core with formyl (-CHO) and carboxylic acid (-COOH) substituents at positions 5 and 2, respectively. Key reactive sites include the formyl group (electrophilic) and carboxylic acid (acidic/nucleophilic), enabling derivatization for applications like drug discovery or materials science. Structural verification can be performed using SMILES: O1C(C=O)=C(O)C=C1C(=O)O and InChIKey: SHNRXUWGUKDPMA-UHFFFAOYSA-N .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified under GHS hazard categories H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) . Recommended precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).

First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions?

While direct synthesis protocols are not detailed in the provided evidence, analogous benzofuran derivatives suggest a multi-step approach:

Cyclization of a phenolic precursor to form the benzofuran core.

Formylation via Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce the aldehyde group.

Oxidation of a methyl or hydroxymethyl group to the carboxylic acid moiety.

Critical parameters include temperature control (e.g., 0–5°C during formylation) and purification via recrystallization or chromatography to isolate the product .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Q. How does the presence of both formyl and carboxylic acid groups influence the reactivity of this compound in multi-step syntheses?

- Formyl Group : Reacts with nucleophiles (e.g., hydroxylamine to form oximes) or undergoes condensation (e.g., with amines for Schiff base formation).

- Carboxylic Acid : Enables esterification, amidation, or metal coordination.

Example: In a study on furan derivatives, the formyl group was converted to an oxime intermediate, which participated in cyclization reactions to form heterocyclic scaffolds .

Q. What strategies can resolve contradictions in reported toxicity or ecological impact data?

Current safety data sheets indicate limited toxicity profiling (e.g., no acute toxicity data ). To address contradictions:

Conduct in vitro assays (e.g., Ames test for mutagenicity).

Compare with structurally similar compounds (e.g., 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid) to infer hazards.

Perform biodegradation studies to assess environmental persistence .

Q. How can reaction yields be optimized in syntheses involving sensitive functional groups?

- Temperature Control : Low temperatures (−10°C to 0°C) during aldehyde reactions to prevent side reactions.

- Protective Groups : Use tert-butyl esters to protect the carboxylic acid during formylation.

- Flow Chemistry : Continuous reactors minimize decomposition of intermediates (e.g., as demonstrated in bromofuran carboxylate synthesis ).

Data Contradictions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。